Vatalanib succinate, also known as PTK787, is a novel antitumor agent [, , ]. It belongs to a class of compounds known as receptor tyrosine kinase inhibitors []. Its primary role in scientific research stems from its potent anti-angiogenic properties, primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs) [].
Vatalanib succinate is a small molecule compound primarily recognized for its role as an anti-angiogenic agent. It is derived from vatalanib, which is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). The compound is classified under the category of receptor antagonists and has been investigated for its therapeutic potential in treating various cancers, including colorectal cancer, non-small cell lung cancer, and pancreatic cancer .
The synthesis of vatalanib succinate involves a straightforward chemical reaction where vatalanib is combined with one molar equivalent of succinic acid. This reaction forms the succinate salt of vatalanib, which enhances its solubility and bioavailability .
Vatalanib succinate can participate in various chemical reactions, including:
Vatalanib succinate exerts its effects primarily through the inhibition of VEGFR tyrosine kinases. By binding to the ATP-binding sites of VEGFR-1, VEGFR-2, and VEGFR-3, it prevents their phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis .
Relevant analyses indicate that Vatalanib succinate possesses favorable properties for pharmaceutical applications, including good solubility and stability profiles .
Vatalanib succinate has been extensively studied for its potential applications in various fields:
Vatalanib succinate (PTK787/ZK222584) demonstrates potent and selective inhibition against vascular endothelial growth factor receptors, with marked isoform specificity. Biochemical assays reveal IC₅₀ values of 37 nM for VEGFR-2 (KDR), 77 nM for VEGFR-1 (Flt-1), and 730 nM for VEGFR-3 (Flt-4) [1] [3]. This gradient of inhibition establishes VEGFR-2 as the primary therapeutic target, consistent with its recognized role as the dominant mediator of VEGF-driven angiogenesis and endothelial cell proliferation. The compound's anti-angiogenic efficacy is evidenced by its suppression of human umbilical vein endothelial cell (HUVEC) proliferation, migration, and survival in vitro [1]. In vivo models further confirm its ability to inhibit tumor vascularization and metastasis via VEGFR-2 blockade [1] [7]. The differential inhibition profile positions vatalanib as a VEGF pathway modulator with preferential activity against the principal VEGFR isoform responsible for pathological angiogenesis.
Table 1: Vatalanib Selectivity Profile for VEGFR Isoforms
Receptor Isoform | Alternative Name | IC₅₀ (nM) | Biological Consequence |
---|---|---|---|
VEGFR-1 | Flt-1 | 77 | Modulates inflammatory cell recruitment |
VEGFR-2 | KDR/Flk-1 | 37 | Suppresses endothelial proliferation, migration, and tumor angiogenesis |
VEGFR-3 | Flt-4 | 730 | Minor inhibition of lymphangiogenesis |
Beyond VEGFR inhibition, vatalanib exhibits clinically relevant activity against platelet-derived growth factor receptor-beta (PDGFR-β; IC₅₀ = 580 nM), stem cell factor receptor (c-Kit; IC₅₀ = 730 nM), and colony-stimulating factor-1 receptor (c-Fms; IC₅₀ = 1,400 nM) [1] [3]. This multi-kinase inhibition profile contributes to its broader anti-angiogenic and antitumor effects by targeting complementary pathways involved in pericyte recruitment (PDGFR-β) and bone marrow-derived progenitor cell mobilization (c-Kit/c-Fms). Functional assays demonstrate that vatalanib inhibits PDGFR-β phosphorylation in BaF3 cells (IC₅₀ = 76 nM), confirming pathway modulation at therapeutic concentrations [3]. However, this polypharmacology comes with a trade-off: reduced selectivity compared to purely VEGFR-focused agents, potentially contributing to off-target effects unrelated to angiogenesis inhibition [7]. The compound shows negligible activity (>10 μM IC₅₀) against Bcr-Abl, ERBB2, FGFR3, FLT3-ITD, IGF-1R, MET, or RET kinases [3], preserving its classification as a primarily angiogenesis-focused agent.
A distinctive feature of vatalanib among VEGF inhibitors is its potent inhibition of aromatase (CYP19A1), with an IC₅₀ of 50 nM [1] [3]. This dual functionality enables simultaneous targeting of angiogenesis and estrogen biosynthesis pathways, providing a mechanistic rationale for activity in hormone-dependent cancers. Structural analyses suggest the anilinophthalazine scaffold competitively binds the aromatase heme iron, analogous to letrozole-type inhibitors, though precise binding interactions remain under investigation. This dual inhibition may offer therapeutic advantages in malignancies where angiogenesis and estrogen signaling cooperatively drive progression, such as breast and ovarian cancers, though clinical validation of this hypothesis is ongoing.
Molecular docking simulations reveal that vatalanib binds the ATP-pocket of VEGFR-2 through critical hydrogen bonding and hydrophobic interactions. The phthalazine amine nitrogen forms a hydrogen bond with Cys919 in the hinge region, while the chlorophenyl group occupies a hydrophobic pocket near the gatekeeper residue Val916 [7]. The pyridinylmethyl moiety extends toward the solvent front, optimizing solvent-accessible contacts. These interactions stabilize the kinase in an inactive conformation, preventing ATP binding and subsequent autophosphorylation. Comparative analysis shows that vatalanib establishes fewer hydrogen bonds (1-2) than second-generation inhibitors like axitinib (3-4 bonds), potentially explaining its relatively higher IC₅₀ [7]. Mutagenesis studies confirm that Glu885 and Cys919 residues are indispensable for high-affinity binding, as their substitution reduces inhibitory potency by >10-fold. This binding mode aligns with type I kinase inhibitor classification, targeting the active kinase conformation with DFG motif oriented inward.
Table 2: Comparative Kinase Inhibition Profiles of Key Compounds
Target Kinase | Vatalanib IC₅₀ (nM) | Sunitinib IC₅₀ (nM) | Axitinib IC₅₀ (nM) |
---|---|---|---|
VEGFR-1 (Flt-1) | 77 | 10-15 | <1 |
VEGFR-2 (KDR) | 37 | 10-20 | 0.1-0.3 |
VEGFR-3 (Flt-4) | 730 | 47 | 0.1-0.3 |
PDGFR-β | 580 | 39 | 69 |
c-Kit | 730 | 1-10 | >1,000 |
c-Fms | 1,400 | 1-10 | >1,000 |
Vatalanib's inhibition profile contrasts significantly with newer VEGF inhibitors designed for enhanced specificity. While vatalanib exhibits moderate selectivity for VEGFR-2 (37 nM), second-generation agents like tivozanib and axitinib achieve sub-nanomolar IC₅₀ values (0.1-0.3 nM) with markedly reduced off-target activity [2] [5]. This evolutionary improvement stems from structural optimizations: axitinib incorporates a 3-amide indazole scaffold enabling bidentate hydrogen bonding with VEGFR-2's hinge region, while tivozanib utilizes a carbamoylmethyl-aminobenzimidazole core for improved hydrophobic packing. These modifications confer up to 50-fold greater potency against VEGFR-2 and reduced inhibition of non-VEGF kinases like c-Kit (<5% inhibition at therapeutic doses) [2]. The clinical translation of this selectivity is evidenced by reduced off-target toxicities (e.g., hand-foot syndrome incidence: 5% with tivozanib vs. 12-38% with first-generation inhibitors) [2]. Nevertheless, vatalanib's unique aromatase inhibition and oral bioavailability maintain its relevance in specific therapeutic contexts where multi-pathway targeting is advantageous.
Table 3: Structural and Pharmacological Comparison of VEGFR-2 Inhibitors
Property | Vatalanib | Sunitinib | Axitinib | Tivozanib |
---|---|---|---|---|
Chemical Class | Anilinophthalazine | Indolinone | Indazole | Quinoline-urea |
VEGFR-2 IC₅₀ (nM) | 37 | 10-20 | 0.1-0.3 | 0.16 |
*Selectivity Ratio ** | 1:1.5 | 1:3 | 1:>300 | 1:>500 |
Aromatase Inhibition | Yes (IC₅₀=50 nM) | No | No | No |
Key Structural Motifs | 4-Chlorophenyl, pyridinylmethyl | Pyrrole, acetamide | 3-Amide indazole | Carbamoylmethyl-aminobenzimidazole |
Binding Interactions | H-bond: Cys919 | H-bonds: Cys919, Glu917 | H-bonds: Cys919, Glu885, Asp1046 | H-bonds: Cys919, Glu885 |
*Selectivity ratio: VEGFR-2 IC₅₀ divided by nearest off-target kinase IC₅₀
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7